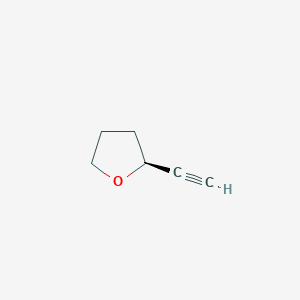
(S)-2-Ethynyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Ethynyltetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with an ethynyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynyltetrahydrofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often a tetrahydrofuran derivative.
Ethynylation: The key step involves the introduction of the ethynyl group. This can be achieved through a palladium-catalyzed coupling reaction using ethynyl halides or acetylene gas under specific conditions.
Purification: The final product is purified using chromatographic techniques to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and costs.
Automated Purification: Using automated chromatographic systems to achieve high purity on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Ethynyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(S)-2-Ethynyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-2-Ethynyltetrahydrofuran exerts its effects involves:
Molecular Targets: The ethynyl group can interact with various enzymes and receptors, potentially inhibiting or activating them.
Pathways Involved: The compound may influence metabolic pathways by modifying enzyme activity or binding to specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-ethynyl-tetrahydrofuran: The enantiomer of (S)-2-Ethynyltetrahydrofuran, with similar but distinct properties.
2-ethynyl-tetrahydropyran: A similar compound with a six-membered ring instead of a five-membered ring.
2-ethynyl-oxetane: A compound with a four-membered ring, offering different reactivity and properties.
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(2S)-2-ethynyloxolane |
InChI |
InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m1/s1 |
Clé InChI |
DPVDWZKEDJNHKJ-ZCFIWIBFSA-N |
SMILES isomérique |
C#C[C@@H]1CCCO1 |
SMILES canonique |
C#CC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















